![molecular formula C18H21NO3 B299625 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide](/img/structure/B299625.png)
2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide, also known as EPEA, is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound belongs to the class of acetamides and has a molecular formula of C20H23NO3.
Wirkmechanismus
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the activity of cyclooxygenase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide is its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. However, the compound has some limitations such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide. One possible direction is to investigate the compound's potential as a treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the compound's mechanism of action and its interaction with other signaling pathways in the body. Additionally, further studies are needed to evaluate the safety and efficacy of 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide in human clinical trials.
In conclusion, 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide is a chemical compound that has been synthesized and studied for its potential scientific applications. The compound has shown promising anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. Further research is needed to explore the compound's mechanism of action, potential applications, and safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of 2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide involves the reaction between 4-ethylphenol, 2-phenoxyethanol, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, followed by an amidation process to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide has been studied for its potential application in various scientific fields such as pharmacology, biochemistry, and medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Eigenschaften
Molekularformel |
C18H21NO3 |
---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(4-ethylphenoxy)-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-2-15-8-10-17(11-9-15)22-14-18(20)19-12-13-21-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H,19,20) |
InChI-Schlüssel |
PIBUABBCEVGNMG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.